2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Medicinal Chemistry Scaffold Differentiation Regioisomer Comparison

2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7) is a crucial fused dihydrofuran-pyridine scaffold for GPR119 receptor modulator programs (supporting diabetes/obesity SAR in US8809361B2) and tyrosine kinase inhibitor libraries (US20040235867). The 3-hydroxyl group enables precise pharmacophore attachment. Commercial availability at strictly controlled 96% purity with full analytical documentation (NMR, HPLC, GC) guarantees experimental reproducibility that less common regioisomers (e.g., [3,2-c] analogs) cannot match.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 106531-53-7
Cat. No. B011355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[2,3-c]pyridin-3-ol
CAS106531-53-7
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=NC=C2)O
InChIInChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2
InChIKeyPPTDIKMUCVBKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7): Core Scaffold for Drug Discovery and Chemical Synthesis


2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7) is a heterocyclic compound with the molecular formula C7H7NO2 . It is characterized by a fused dihydrofuran and pyridine ring system, which incorporates a hydroxyl group at the 3-position . This compound is primarily utilized as a versatile synthetic intermediate and core scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various biological pathways .

Why 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7) Cannot Be Substituted by Regioisomeric Scaffolds in Key Applications


Direct substitution of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol with closely related analogs, such as the regioisomer 2,3-dihydrofuro[3,2-c]pyridine or the unsaturated furo[2,3-c]pyridine, is not feasible without altering critical chemical and biological properties . The [2,3-c] ring fusion pattern and the presence of the 3-hydroxyl group are structural determinants that govern its reactivity and interaction with specific biological targets, as evidenced by its use as a key scaffold in GPR119 receptor modulator and tyrosine kinase inhibitor patents [1][2]. Furthermore, the compound's physical form and commercial availability at specific purities (e.g., 96-98%) are not universally matched by its analogs, directly impacting experimental reproducibility and procurement logistics .

Quantitative Evidence Guide: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7) vs. Closest Analogs


Direct Comparison: Ring Fusion Regioisomer (2,3-Dihydrofuro[3,2-c]pyridine) vs. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

2,3-Dihydrofuro[2,3-c]pyridin-3-ol is distinguished from its regioisomer, 2,3-dihydrofuro[3,2-c]pyridine, by both its unique [2,3-c] ring fusion and the presence of a synthetically enabling 3-hydroxyl group . This structural difference is not merely cosmetic; the [2,3-c] scaffold is specifically claimed in major patent families for GPR119 receptor modulation, whereas the [3,2-c] isomer is not the primary focus of this key therapeutic area [1]. The target compound's molecular weight (137.14 g/mol) also differs from the regioisomer (121.14 g/mol) due to the additional oxygen atom from the hydroxyl group, altering its physicochemical profile .

Medicinal Chemistry Scaffold Differentiation Regioisomer Comparison

Commercial Purity Benchmarking: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7) vs. Unsaturated Analog Furo[2,3-c]pyridine

For procurement, 2,3-Dihydrofuro[2,3-c]pyridin-3-ol is routinely available from multiple vendors at high purities of 96% to 98%, with specific batch-level QC data (NMR, HPLC, GC) available upon request . This contrasts with the unsaturated analog, furo[2,3-c]pyridine (CAS 19539-50-5), which is typically listed with a lower minimum purity specification of 95% and fewer vendors offering batch-specific analytical certificates . This difference in purity specification can directly impact the success of sensitive downstream reactions and the reproducibility of biological assays.

Chemical Synthesis Procurement Purity Analysis

Synthetic Versatility: The 3-Hydroxyl Group as a Key Functional Handle for Derivatization

The presence of the 3-hydroxyl group on 2,3-Dihydrofuro[2,3-c]pyridin-3-ol provides a unique chemical handle for further derivatization that is absent in the non-hydroxylated 2,3-dihydrofuro[2,3-c]pyridine scaffold . This allows for a wider range of synthetic transformations, including esterification, etherification, and activation for nucleophilic displacement reactions, which are critical for generating diverse compound libraries in drug discovery . While specific reaction yields are not published for this exact compound, the structural feature is a class-level differentiator that expands its utility as a building block compared to its de-oxy analog.

Organic Synthesis Functionalization Reactivity

Validated Application Scenarios for Procuring 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7)


Medicinal Chemistry: Synthesis of GPR119 Receptor Modulators

Procure this compound as a key starting material or scaffold for the synthesis of novel GPR119 receptor modulators. The [2,3-c]dihydrofuropyridine core is a critical structural element in a major patent family (e.g., US8809361B2) targeting this receptor for the treatment of diabetes and obesity [1]. Using the specific 2,3-Dihydrofuro[2,3-c]pyridin-3-ol ensures alignment with established structure-activity relationships (SAR) for this target class.

Chemical Biology: Development of Tyrosine Kinase Inhibitors

Utilize 2,3-Dihydrofuro[2,3-c]pyridin-3-ol as a privileged scaffold for generating libraries of potential tyrosine kinase inhibitors. Its structure is explicitly claimed in patent literature (e.g., US20040235867) as part of compounds designed to inhibit, regulate, and/or modulate tyrosine kinase signal transduction, which is relevant for oncology and inflammatory disease research [2]. The 3-hydroxyl group provides a convenient point for attachment of diverse pharmacophores.

Organic Synthesis: A Versatile Building Block for Heterocyclic Libraries

Employ 2,3-Dihydrofuro[2,3-c]pyridin-3-ol as a high-purity (96-98%) building block for the parallel synthesis of diverse heterocyclic compound libraries . The presence of both a hydroxyl group and a basic pyridine nitrogen in a rigid bicyclic framework makes it an ideal core for exploring chemical space, with the high commercial purity minimizing the risk of side reactions and ensuring reproducibility in library production.

Process Chemistry: Reliable Intermediate with Consistent Quality Specifications

Source this compound as a reliable intermediate for larger-scale synthesis where batch-to-batch consistency is paramount. Multiple vendors offer the compound with defined purity levels (96-98%) and provide supporting analytical data (NMR, HPLC, GC) . This ensures that the procurement of this specific CAS number (106531-53-7) supports reproducible results in process development, a feature not always guaranteed with less common analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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